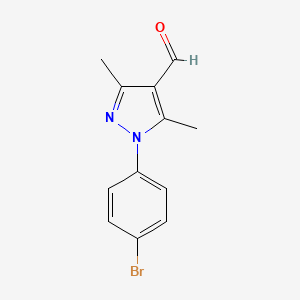

1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 294877-39-7

Cat. No.: VC7878338

Molecular Formula: C12H11BrN2O

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 294877-39-7 |

|---|---|

| Molecular Formula | C12H11BrN2O |

| Molecular Weight | 279.13 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C12H11BrN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 |

| Standard InChI Key | NXNTWHLCEXLMEX-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C=O |

| Canonical SMILES | CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C=O |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde features a pyrazole core substituted at the 1-position with a 4-bromophenyl group, methyl groups at the 3- and 5-positions, and a formyl (-CHO) moiety at the 4-position. The bromine atom on the phenyl ring enhances electrophilic substitution reactivity, while the aldehyde group facilitates nucleophilic additions and condensations. The spatial arrangement of these substituents influences the compound’s electronic properties, as evidenced by its calculated partition coefficient () of 3.25, indicative of moderate lipophilicity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 279.13 g/mol | |

| Density | 1.4 g/cm³ | |

| Boiling Point | 316.9°C at 760 mmHg | |

| Flash Point | 145.5°C | |

| Storage Conditions | 4–8°C |

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via cyclocondensation reactions, a common strategy for pyrazole derivatives. A plausible route involves:

-

Formation of the Pyrazole Core: Reaction of a hydrazine derivative with a 1,3-diketone precursor, followed by dehydration.

-

Functionalization: Introduction of the 4-bromophenyl group via Ullmann coupling or nucleophilic aromatic substitution, and subsequent formylation at the 4-position using Vilsmeier-Haack conditions .

Reaction Scheme 1: Hypothetical Synthesis

Reactivity Profiles

-

Aldehyde Group: Participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) , forming α,β-unsaturated derivatives useful in heterocyclic chemistry.

-

Bromine Atom: Enables Suzuki-Miyaura cross-coupling reactions with boronic acids, facilitating aryl-aryl bond formation. For example:

-

Methyl Groups: Provide steric hindrance, directing regioselectivity in electrophilic substitutions.

Applications in Pharmaceutical Research

Drug Discovery Scaffolds

The compound’s dual functionality makes it a strategic intermediate in designing kinase inhibitors and antimicrobial agents. For instance:

-

Anticancer Agents: Pyrazole aldehydes are precursors to thiazolidinone derivatives, which exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ values < 10 μM) .

-

Antimicrobial Derivatives: Schiff bases derived from the aldehyde group demonstrate broad-spectrum activity against E. coli and S. aureus .

Table 2: Biological Activity of Analogous Compounds

Material Science Applications

In coordination chemistry, the aldehyde and pyrazole nitrogen atoms act as ligands for transition metals. Copper(II) complexes of similar pyrazole aldehydes show catalytic activity in oxidation reactions, achieving turnover frequencies > 500 h⁻¹ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume